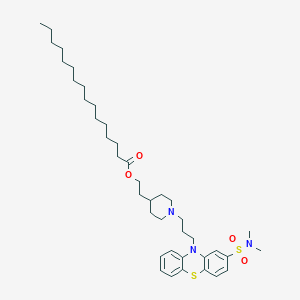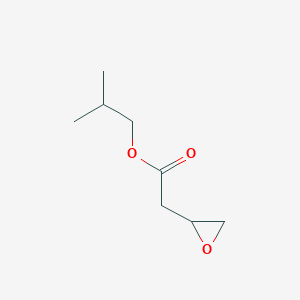
Isobutyl 3,4-epoxybutyrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isobutyl 3,4-epoxybutyrate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of isobutyl 3,4-epoxybutyrate involves the inhibition of acetylcholinesterase, an enzyme that hydrolyzes the neurotransmitter acetylcholine. By inhibiting acetylcholinesterase, isobutyl 3,4-epoxybutyrate increases the concentration of acetylcholine in the synaptic cleft, leading to enhanced cholinergic neurotransmission.
Biochemical and Physiological Effects:
Isobutyl 3,4-epoxybutyrate has been shown to have several biochemical and physiological effects, including increased cholinergic neurotransmission, improved cognitive function, and reduced oxidative stress. In addition, it has been shown to have anti-inflammatory and anti-tumor properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using isobutyl 3,4-epoxybutyrate in lab experiments include its ability to cross the blood-brain barrier, its potent inhibitory activity against acetylcholinesterase, and its potential applications in the synthesis of polymeric materials. However, its limitations include its potential toxicity and the need for further studies to determine its safety and efficacy.
Direcciones Futuras
There are several future directions for the use of isobutyl 3,4-epoxybutyrate, including its potential applications in the treatment of Alzheimer's disease, the synthesis of polymeric materials, and the development of new anti-inflammatory and anti-tumor agents. Further studies are needed to determine its safety and efficacy in these applications, as well as to investigate its potential as a tool for studying cholinergic neurotransmission and other biological processes. In addition, future research should focus on the development of new synthesis methods for isobutyl 3,4-epoxybutyrate and its derivatives, as well as the optimization of its pharmacological properties.
Métodos De Síntesis
Isobutyl 3,4-epoxybutyrate can be synthesized through the reaction of isobutanol with epichlorohydrin in the presence of a base catalyst. The reaction proceeds through an SN2 mechanism, resulting in the formation of isobutyl 3,4-epoxybutyrate.
Aplicaciones Científicas De Investigación
Isobutyl 3,4-epoxybutyrate has been extensively studied for its potential applications in various fields, including biochemistry, pharmacology, and materials science. In biochemistry, it has been shown to inhibit the activity of acetylcholinesterase, an enzyme that plays a crucial role in the nervous system. In pharmacology, it has been investigated as a potential drug candidate for the treatment of Alzheimer's disease, due to its ability to cross the blood-brain barrier and inhibit acetylcholinesterase. In materials science, it has been used as a cross-linking agent for the synthesis of polymeric materials.
Propiedades
Número CAS |
111006-10-1 |
|---|---|
Nombre del producto |
Isobutyl 3,4-epoxybutyrate |
Fórmula molecular |
C8H14O3 |
Peso molecular |
158.19 g/mol |
Nombre IUPAC |
2-methylpropyl 2-(oxiran-2-yl)acetate |
InChI |
InChI=1S/C8H14O3/c1-6(2)4-11-8(9)3-7-5-10-7/h6-7H,3-5H2,1-2H3 |
Clave InChI |
KLQCEQLRGRMLBI-UHFFFAOYSA-N |
SMILES |
CC(C)COC(=O)CC1CO1 |
SMILES canónico |
CC(C)COC(=O)CC1CO1 |
Pictogramas |
Irritant; Environmental Hazard |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



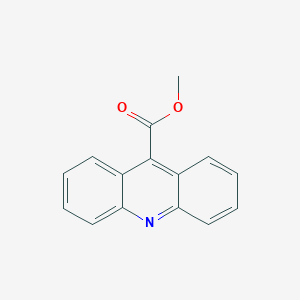
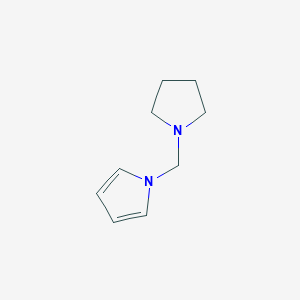
![(6R,7R)-7-[[(2E)-2-(2-Amino-1,3-thiazol-4-yl)-2-(2-carboxypropan-2-yloxyimino)acetyl]amino]-8-oxo-3-(pyridin-1-ium-1-ylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;pentahydrate](/img/structure/B26415.png)
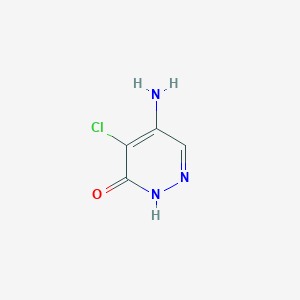
![4-(Piperazin-1-yl)thieno[3,2-c]pyridine](/img/structure/B26421.png)
![(3E)-3-(hydroxyimino)-4,7,7-trimethylbicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B26423.png)
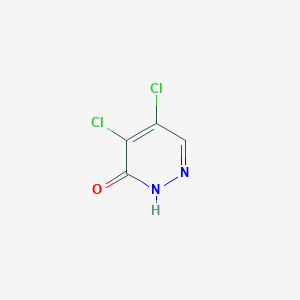
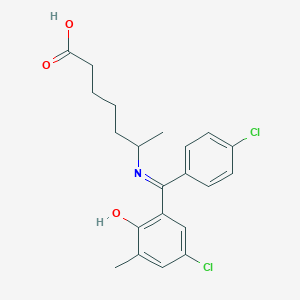
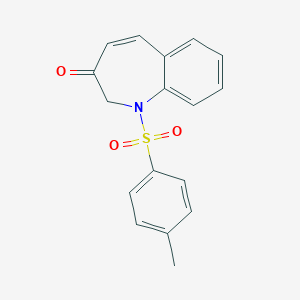
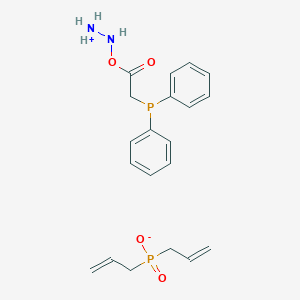
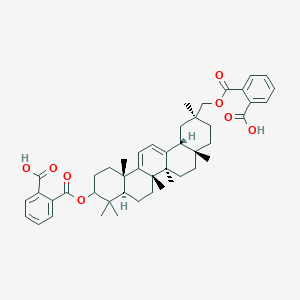
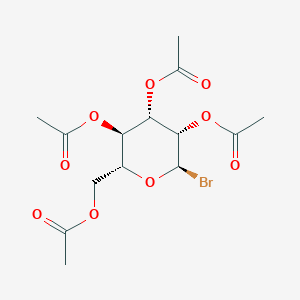
![[(2R)-3-[[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-2-hexadecanoyloxypropyl] hexadecanoate](/img/structure/B26439.png)
